The compound 3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide is a complex organic molecule with notable pharmaceutical implications. It is identified by the CAS Number 76824-35-6 and has a molecular formula of C8H14N6O4S3. This compound is primarily recognized for its role as an impurity in the formulation of famotidine, a medication used to treat gastric ulcers and gastroesophageal reflux disease.
The information regarding this compound can be sourced from various chemical databases, including PubChem and ChemIDplus, which provide detailed chemical properties and structural information. The compound is also referenced in scientific literature focusing on medicinal chemistry and polymer synthesis.
This compound falls under the category of sulfamoyl derivatives, which are known for their biological activity, particularly in relation to H2-receptor antagonism. Its structural components include a thiazole ring and a sulfinyl group, contributing to its pharmacological properties.
The synthesis of 3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide typically involves multi-step reactions that include:
The technical details of these synthetic routes often require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) are commonly employed to monitor the progress and purity of the synthesis.
The molecular structure of 3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide can be represented by its InChI code:
The compound has a molecular weight of 354.43 g/mol and is characterized by its chiral centers and specific stereochemistry. The SMILES representation provides insight into its structural configuration:
The compound participates in various chemical reactions typical for sulfamoyl derivatives. These include:
These reactions are often studied under controlled laboratory conditions to optimize yields and minimize side products. Reaction kinetics can be analyzed using spectroscopic methods.
The mechanism of action for 3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide is primarily linked to its activity as an H2-receptor antagonist. This involves:
Studies have shown that compounds with similar structures exhibit significant potency in inhibiting histamine-induced gastric acid secretion, thus supporting their therapeutic use in treating peptic ulcers.
The physical properties include:
Key chemical properties involve:
Relevant data from various studies indicate that this compound maintains its integrity under controlled storage conditions (typically at -18°C).
The systematic IUPAC name 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide provides a complete structural description of this heterocyclic compound. The name is constructed according to the following principles:
Alternative chemical names observed in scientific literature and chemical databases include:
Table 1: Systematic Nomenclature and Synonyms
Systematic IUPAC Name | Common Synonyms | Registry Numbers |
---|---|---|
3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide | Famotidine Impurity 8 | 1020719-36-1 [8] |
3-[({2-[(Diaminomethylene)amino]-1,3-thiazol-4-yl}methyl)sulfinyl]-N-sulfamoylpropanamide | 0UL59469YA (UNII) [8] |
The molecular formula is C₈H₁₄N₆O₄S₃ with a molecular weight of 354.43 g/mol [1] [8]. The structure integrates three key pharmacophores: a guanidine-modified thiazole ring, sulfoxide linkage, and sulfamoyl-substituted propanamide – features contributing to its chemical reactivity and potential biological interactions.
The sulfinyl (–S(O)–) linkage in the molecule creates a chiral center at the sulfur atom, resulting in two enantiomeric forms: (R)- and (S)-sulfoxide configurations. This compound is typically obtained as a racemic mixture due to:
Sulfur chirality significantly influences molecular conformation through restricted rotation and spatial orientation of the thiazole ring relative to the propanamide chain. Computational studies (DFT/B3LYP/6-311G(d,p)) demonstrate dihedral angle variations exceeding 15° between enantiomers, potentially affecting molecular polarization and intermolecular interactions [6]. The sulfoxide oxygen exhibits pyramidal inversion with an energy barrier of ~35 kcal/mol, sufficiently high to prevent spontaneous racemization at room temperature but requiring consideration during thermal processing [6].
No additional stereocenters exist in the molecule as confirmed by:
This compound serves as a structural analog and process-related impurity (Famotidine Impurity C) of the antiulcer drug Famotidine (3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]-N-sulfamoylpropanimidamide) [3] . Critical differences include:
Table 2: Structural Comparison with Famotidine
Structural Feature | 3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide | Famotidine |
---|---|---|
Sulfur linkage | Sulfinyl (–S(O)–) | Thioether (–S–) |
Carbonyl group | Amide (–C(O)NH–) | Amidine (–C(=NH)NH–) |
Molecular formula | C₈H₁₄N₆O₄S₃ | C₈H₁₅N₇O₂S₃ |
Molecular weight | 354.43 g/mol | 337.44 g/mol |
Pharmaceutical status | Impurity C (hydrochloride salt: CAS 76824-17-4) [2] [3] | Active pharmaceutical ingredient |
The hydrochloride salt (CAS 76824-17-4) is structurally characterized as 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]-N-sulfamoylpropanamide Hydrochloride with molecular weight 374.89 g/mol and formula C₈H₁₄N₆O₃S₃·HCl [2] [3]. The sulfinyl group increases molecular polarity (log P = -2.68) compared to Famotidine (log P = -0.46), significantly altering solubility and distribution characteristics [8].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C and ¹H NMR spectral assignments were determined using B3LYP/6-311G(d,p) calculations with DMSO-d₆ as solvent [6]:
Table 3: NMR Spectral Assignments (DMSO-d₆)
Nucleus | Chemical Shift (δ, ppm) | Assignment | Multiplicity |
---|---|---|---|
¹H | 8.92 | Guanidine NH | Broad singlet |
¹H | 8.17 | Sulfamoyl NH | Singlet |
¹H | 7.25 | Thiazole H-C(5) | Singlet |
¹H | 3.98-3.85 | –CH₂–S(O)– | Multiplet |
¹H | 3.10-2.95 | –S(O)–CH₂–CH₂– | Multiplet |
¹³C | 177.8 | Amide carbonyl | - |
¹³C | 165.3 | Guanidine carbon | - |
¹³C | 162.5 | Thiazole C-2 | - |
¹³C | 114.2 | Thiazole C-5 | - |
¹³C | 54.7 | –CH₂–S(O)– | - |
¹³C | 33.5 | –S(O)–CH₂–CH₂– | - |
¹³C | 28.1 | –CH₂–C(O)NH | - |
The sulfoxide proton resonances appear as complex multiplets due to diastereotopic geminal protons experiencing anisotropic effects from the chiral sulfur center. Guanidine NH protons exhibit broadening from tautomerism and hydrogen bonding [6].
Infrared Spectroscopy
Key vibrational modes identified through FT-IR spectroscopy and DFT calculations [6]:
The sulfoxide S=O stretching appears at noticeably lower frequency than aliphatic sulfoxides (typically 1040-1070 cm⁻¹) due to intramolecular hydrogen bonding with the guanidine group [6].
Mass Spectrometry
High-resolution ESI-MS shows the following fragmentation pattern [6] [8]:
Table 4: Characteristic Spectral Signatures
Technique | Key Diagnostic Features | Spectral Region |
---|---|---|
¹H NMR | Guanidine NH (δ 8.92 ppm) | 8.5-9.0 ppm |
¹³C NMR | Thiazole C-5 (δ 114.2 ppm) | 110-120 ppm |
FT-IR | Amide C=O stretch (1685 cm⁻¹) | 1680-1690 cm⁻¹ |
FT-IR | Sulfoxide S=O stretch (1060 cm⁻¹) | 1050-1070 cm⁻¹ |
MS | [M+H]⁺ (355.0311 m/z) | 355.0311 ± 0.005 m/z |
The compound exhibits UV absorption maxima at 284 nm (π→π* transition, thiazole ring) and 220 nm (n→π* transition, carbonyl groups) with molar absorptivity ε = 1.4 × 10⁴ L·mol⁻¹·cm⁻¹ at 284 nm [6]. This characteristic absorption profile provides utility in HPLC-UV detection methods for impurity quantification in pharmaceutical formulations.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: